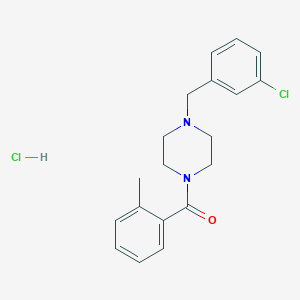![molecular formula C16H21F3N2O2 B6047519 N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine](/img/structure/B6047519.png)
N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine, also known as DMEM, is a chemical compound that has been widely used in scientific research. DMEM is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft.
Applications De Recherche Scientifique
N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine has been used extensively in scientific research to study the role of dopamine in various physiological and pathological conditions. N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine has been shown to be a potent and selective inhibitor of DAT, which is a protein responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine increases the concentration of dopamine in the synaptic cleft, which can be used to study the effects of dopamine on various biological processes.
Mécanisme D'action
N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine inhibits DAT by binding to the transporter protein and preventing the reuptake of dopamine from the synaptic cleft. This results in an increase in the concentration of dopamine in the synaptic cleft, which can activate dopamine receptors and modulate various physiological and pathological processes.
Biochemical and Physiological Effects:
N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine can inhibit the uptake of dopamine in various cell types, including rat striatal synaptosomes and human embryonic kidney cells. In vivo studies have shown that N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine can increase the concentration of dopamine in the striatum of rats and can induce locomotor activity in mice.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine has several advantages for lab experiments. It is a potent and selective inhibitor of DAT, which makes it a useful tool for studying the role of dopamine in various biological processes. N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine can have off-target effects on other neurotransmitter transporters, which can complicate its interpretation in some experiments.
Orientations Futures
There are several future directions for research on N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine. One area of research is the development of more potent and selective inhibitors of DAT, which can be used to study the role of dopamine in various physiological and pathological conditions. Another area of research is the development of new methods for delivering N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine to specific regions of the brain, which can be used to study the effects of dopamine on specific neural circuits. Additionally, N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine can be used as a starting point for the development of new drugs for the treatment of dopamine-related disorders such as Parkinson's disease and addiction.
Méthodes De Synthèse
N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine can be synthesized using a two-step process. The first step involves the reaction of 4-(2-trifluoromethylbenzoyl)morpholine with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography to obtain N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine as a white crystalline solid.
Propriétés
IUPAC Name |
[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-20(2)8-7-12-11-21(9-10-23-12)15(22)13-5-3-4-6-14(13)16(17,18)19/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECFRWRQOBCUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-{4-[2-(trifluoromethyl)benzoyl]-2-morpholinyl}ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-ethyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B6047456.png)
![4-(4-ethoxybenzyl)-3-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-2-piperazinone](/img/structure/B6047458.png)

![7-(2,3-difluorobenzyl)-2-(isopropylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6047470.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6047472.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6047487.png)
![5-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-methoxybenzamide](/img/structure/B6047491.png)
![methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6047493.png)
![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6047509.png)
![1-[2-(2-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B6047515.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide](/img/structure/B6047524.png)
![N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6047535.png)